2,3-Epoxy-1-(1-ethoxyethoxy)propane

Descripción general

Descripción

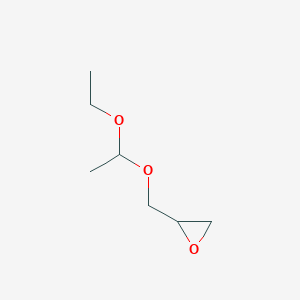

2,3-Epoxy-1-(1-ethoxyethoxy)propane (CAS 4416-85-7) is an epoxide-containing compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. Its structure features an epoxy ring (at the 2,3-positions) and an ethoxyethoxy ether group at the 1-position of the propane backbone (Figure 1). This compound is primarily utilized in research settings as a reactive intermediate for synthesizing pharmaceuticals, polymers, or specialty chemicals . Synthonix, Inc. lists it under catalog number E8608 with a purity of ≥95% (by GC) and provides technical specifications, including SMILES (C(C(OCCOC)O1)C1O) and InChiKey (JYVKIFXQQASLQX-UHFFFAOYSA-N) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Epoxy-1-(1-ethoxyethoxy)propane can be synthesized through the epoxidation of allyl ethers. One common method involves the reaction of allyl alcohol with ethyl vinyl ether in the presence of a catalyst to form the corresponding allyl ether. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale epoxidation processes. These processes use continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact .

Análisis De Reacciones Químicas

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack under various conditions:

Table 1: Common Ring-Opening Reactions

| Nucleophile | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Water | Acidic (H₂SO₄) or basic (NaOH) | 1,2-Diol derivatives | Hydrophilic polymer precursors |

| Methanol | H⁺ catalyst, 25–60°C | Methoxy ethers | Solvent-modifying agents |

| Ethylamine | Room temperature, anhydrous | Amino alcohols | Pharmaceutical intermediates |

-

Mechanism : Protonation of the epoxide oxygen increases electrophilicity, facilitating nucleophilic attack at the less substituted carbon .

-

Kinetics : Reaction rates depend on nucleophile strength and solvent polarity, with polar aprotic solvents (e.g., DMF) accelerating ring-opening .

Polymerization

The compound undergoes cationic polymerization:

-

Conditions : Elevated temperatures (50–80°C) in anhydrous environments.

-

Products : Linear polyethers with pendant ethoxyethoxy groups, utilized in coatings and adhesives .

Safety Note : Polymerization is exothermic and requires controlled conditions to prevent runaway reactions .

Metal Complexation

The ethoxyethoxy group acts as a coordinating ligand:

Table 2: Metal Complex Applications

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu²⁺ | Octahedral complexes | Catalysts for oxidation reactions |

| Fe³⁺ | Tethered coordination | Water treatment ion-exchange resins |

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

| Compound | Epoxide Ring | Ethoxyethoxy Group | Reactivity Level |

|---|---|---|---|

| 1-(1-Ethoxyethoxy)propane | No | Yes | Low |

| 2,3-Epoxy-1-propanol | Yes | No | Moderate |

| This compound | Yes | Yes | High |

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

This compound exhibits several notable chemical behaviors:

- Ring-Opening Reactions : The epoxide ring can react with nucleophiles such as water, alcohols, and amines to form diols, ethers, and amino alcohols.

- Polymerization : Under certain conditions, it can undergo cationic polymerization to produce polymers with epoxide functional groups.

- Complex Formation : It forms stable complexes with metal ions, enhancing its utility in catalysis and materials science.

Chemistry

In organic synthesis and polymer chemistry, 2,3-Epoxy-1-(1-ethoxyethoxy)propane serves as a versatile building block. Its ability to undergo various reactions allows for the development of complex molecules.

Biology

The compound is employed in biochemical studies, particularly in enzyme-catalyzed reactions. Its reactive epoxide group facilitates modifications of biomolecules such as proteins and nucleic acids.

Medicine

Research indicates potential applications in drug delivery systems. The compound's structure allows for the development of bioactive compounds that can target specific biological pathways.

Industry

In industrial applications, it is utilized in producing specialty chemicals, coatings, and adhesives due to its favorable chemical properties.

Enzyme Inhibition Studies

Research has shown that epoxides can inhibit cytochrome P450 enzymes involved in drug metabolism. Studies demonstrate that similar compounds affect metabolic pathways by modifying enzyme activity.

Modification of Biomolecules

Experimental investigations have utilized this compound to alter proteins and nucleic acids. This modification enables researchers to study cellular processes and enzyme mechanisms more effectively.

Mecanismo De Acción

The mechanism of action of 2,3-Epoxy-1-(1-ethoxyethoxy)propane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the chemical structure of target molecules, thereby altering their properties and functions . The compound can also form complexes with metal ions, which can act as catalysts in various chemical reactions .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,3-Epoxy-1-(1-ethoxyethoxy)propane, enabling comparisons of reactivity, applications, and physicochemical properties.

2,3-Epoxy-1-(1-naphthyloxy)-propane

Molecular Formula : C₁₃H₁₂O₂

Key Features :

- Replaces the ethoxyethoxy group with a naphthyloxy substituent.

- Serves as a critical intermediate in synthesizing Naftopidil, an α₁-adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.

- Reactivity: The epoxy ring undergoes nucleophilic attack by piperazine derivatives in biphasic media to form Naftopidil .

Comparison : - Higher aromaticity due to the naphthyl group enhances stability but reduces solubility in polar solvents compared to the ethoxyethoxy analog.

- Applications : Exclusively pharmaceutical, unlike the broader research applications of this compound .

Propane, 1,1-diethoxy- (CAS Not Specified)

Molecular Formula : C₇H₁₆O₂

Key Features :

- Identified in herbal tea prototypes as a flavoring agent (3.85% composition) .

Comparison : - Lacks the reactive epoxy ring , making it chemically inert under conditions where this compound would undergo ring-opening reactions.

- Applications : Primarily in food and consumer products, contrasting with the research-focused use of the epoxy analog .

3S-3-(1-Ethoxyethoxy)-γ-butyrolactone (CAS 263164-11-0)

Molecular Formula : C₈H₁₄O₄

Key Features :

- A γ-butyrolactone (cyclic ester) with an ethoxyethoxy substituent.

- Used in asymmetric synthesis and chiral resolution due to its stereocenter .

Comparison : - Reactivity : The lactone ring hydrolyzes to form hydroxy acids, while the epoxy compound undergoes nucleophilic addition.

- Applications : Specialized in enantioselective catalysis, unlike the epoxy compound’s role as a general synthetic intermediate .

1,3-Dibutoxy-1-(2-hydroxyethoxy)-propane (CAS 109345-92-8)

Molecular Formula : C₁₃H₂₈O₄

Key Features :

- Comparison:

- Higher molecular weight (248.36 g/mol) and hydrophilicity due to the hydroxy group.

- Applications: Potential use as a solvent or surfactant, diverging from the epoxy compound’s role in synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₁₄O₃ | Epoxide, ether | 146.18 | 4416-85-7 |

| 2,3-Epoxy-1-(1-naphthyloxy)-propane | C₁₃H₁₂O₂ | Epoxide, aryl ether | 200.24 | Not provided |

| Propane, 1,1-diethoxy- | C₇H₁₆O₂ | Ether | 132.20 | Not provided |

| 3S-3-(1-Ethoxyethoxy)-γ-butyrolactone | C₈H₁₄O₄ | Lactone, ether | 174.19 | 263164-11-0 |

| 1,3-Dibutoxy-1-(2-hydroxyethoxy)-propane | C₁₃H₂₈O₄ | Ether, alcohol | 248.36 | 109345-92-8 |

Actividad Biológica

2,3-Epoxy-1-(1-ethoxyethoxy)propane, with the molecular formula , is an organic compound characterized by an epoxide ring and an ethoxyethoxy group. This compound is synthesized primarily through the epoxidation of allyl ethers, and it finds applications across various fields including chemistry, biology, and medicine. The unique structure of this compound imparts significant reactivity, particularly due to the strain in the epoxide ring.

Synthesis Methods:

- Epoxidation Reaction: The synthesis typically involves reacting allyl alcohol with ethyl vinyl ether in the presence of a catalyst, followed by epoxidation using m-chloroperbenzoic acid (m-CPBA) .

- Industrial Production: In industrial settings, continuous flow reactors are utilized for large-scale production, emphasizing environmentally friendly oxidizing agents to minimize ecological impact .

Chemical Reactions:

- Ring-Opening Reactions: The epoxide can react with nucleophiles like water or alcohols to form diols and ethers.

- Polymerization: It can undergo cationic polymerization, leading to the formation of polymers with epoxide functional groups.

- Complex Formation: The compound forms stable complexes with metal ions, which are useful in catalysis .

Biological Activity

The biological activity of this compound is significant due to its potential interactions with various biological targets.

Mechanism of Action:

The highly reactive epoxide ring allows for modifications of biomolecules through nucleophilic attack, which can alter their properties and functions. This reactivity can be leveraged in drug delivery systems and the development of bioactive compounds .

Case Studies:

- Enzyme Inhibition Studies: Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that epoxides can interact with cytochrome P450 enzymes, influencing drug metabolism .

- Modification of Biomolecules: In experimental settings, this compound has been used to modify proteins and nucleic acids, enabling investigations into enzyme-catalyzed reactions and cellular processes .

Applications in Research

Chemistry:

- Serves as a building block in organic synthesis and polymer chemistry.

Biology:

- Employed for studying enzyme-catalyzed reactions and biomolecule modifications.

Medicine:

- Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds .

Industry:

- Utilized in producing specialty chemicals, coatings, and adhesives .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Reactivity Level | Applications |

|---|---|---|---|

| 1-(1-Ethoxyethoxy)propane | Lacks epoxide ring | Low | Less versatile |

| 2,3-Epoxy-1-propanol | Contains hydroxyl group | Moderate | Different reactivity |

The uniqueness of this compound lies in its combination of an epoxide ring and an ethoxyethoxy group. This structure enhances its reactivity compared to similar compounds lacking the epoxide functionality .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 2,3-Epoxy-1-(1-ethoxyethoxy)propane to ensure stability during experimental workflows?

- Methodological Answer : The compound should be stored at -20°C for long-term stability (1–2 years) and at -4°C for short-term use (1–2 weeks). Storage in inert gas-sealed containers is recommended to prevent hydrolysis or oxidation. Contradictions exist in literature: some sources suggest 2–8°C under dry conditions . Researchers should validate stability via periodic GC-MS or NMR analysis to detect degradation products like diols or ethers.

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- GC-MS : Effective for identifying volatile derivatives, as demonstrated in herbal tea formulations where the compound was resolved using a DB-5MS column and NIST17 library matching .

- NMR : Use H and C NMR to confirm epoxide ring integrity (δ 3.5–4.5 ppm for epoxy protons) and ethoxyethoxy side-chain signals .

- Polarimetry : Critical for chiral analysis if stereoisomers are present, though no enantiomeric data is currently reported.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for low aerosol exposure and ABEK-P2 respirators for higher concentrations .

- Ventilation : Perform reactions in fume hoods to limit inhalation risks. Avoid skin contact due to potential irritation (GHS Category 2) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drainage systems due to ecological toxicity risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound intermediates?

- Methodological Answer :

- Biphasic Reaction Optimization : The patent method () uses a biphasic medium (aqueous/organic) to enhance purity. Replicate this by adjusting phase ratios and stirring rates.

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to improve epoxide formation efficiency.

- Yield Validation : Compare yields using quantitative H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to minimize analytical bias .

Q. What strategies mitigate epoxide ring-opening during derivatization of this compound in nucleophilic environments?

- Methodological Answer :

- Temperature Control : Perform reactions below 0°C to slow ring-opening kinetics.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyls) before introducing nucleophiles like amines or thiols.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize proton-mediated ring-opening. Monitor reaction progress via FT-IR for epoxy C-O stretch (1250–950 cm⁻¹) .

Q. How do conflicting toxicity profiles of this compound across studies impact risk assessments in biological assays?

- Methodological Answer :

- Data Harmonization : Cross-reference GHS classifications: Some studies report respiratory irritation (H335) and acute oral toxicity (H302) , while others lack carcinogenicity data .

- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values. Compare with structural analogs (e.g., epichlorohydrin, ) to infer toxicity mechanisms.

- Metabolite Tracking : Use LC-HRMS to identify toxic metabolites (e.g., glycidol derivatives) formed during enzymatic degradation .

Propiedades

IUPAC Name |

2-(1-ethoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOYNWCKHRXSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152950-85-1 | |

| Record name | Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152950-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80518057 | |

| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4416-85-7 | |

| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4416-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.